4H-pyrimido[5,4-e][1,2,4]triazepine
Description
Structure
3D Structure
Properties
CAS No. |
144494-91-7 |
|---|---|
Molecular Formula |
C6H5N5 |
Molecular Weight |
147.141 |
IUPAC Name |
4H-pyrimido[5,4-e][1,2,4]triazepine |
InChI |
InChI=1S/C6H5N5/c1-5-6(8-3-7-1)2-10-11-4-9-5/h1-4,10H |
InChI Key |
FUJVHOMOQXOLCU-UHFFFAOYSA-N |
SMILES |
C1=C2C(=NC=NN1)C=NC=N2 |
Synonyms |
1H-Pyrimido[5,4-e][1,2,4]triazepine (9CI) |
Origin of Product |
United States |
Synthetic Methodologies for 4h Pyrimido 5,4 E 1 2 3 Triazepine and Its Derivatives
Classical Synthetic Approaches for the Pyrimido[5,4-e]koreascience.krnih.govscholarsresearchlibrary.comtriazepine System
Traditional synthetic routes to the pyrimido[5,4-e] koreascience.krnih.govscholarsresearchlibrary.comtriazepine scaffold primarily rely on the stepwise construction of the fused ring system. These methods often involve the formation of the triazepine ring onto a pre-existing pyrimidine (B1678525) precursor.
Ring Closure Reactions for Triazepine Formation
The formation of the seven-membered triazepine ring is a critical step in the synthesis of this heterocyclic system. Intramolecular cyclization is a common strategy, often involving the reaction of a suitably functionalized pyrimidine with a reagent that provides the necessary atoms to complete the triazepine ring. For instance, the reaction of 7-amino-8-imino-pyrimido[3,2:4,5]thieno[2,3-d]pyrimidine with 1,3-dibromopropane (B121459) under basic conditions leads to the formation of a dihydropyrimido[,:4,5]thieno[3,2:4,5]pyrimido[1,6-b] koreascience.krnih.govscholarsresearchlibrary.comtriazepine derivative. researchgate.net Similarly, intramolecular cyclization of the same precursor with enaminone derivatives under acidic conditions can yield 11-substituted-pyrimido[,:4,5]thieno[3,2:4,5]pyrimido[1,6-b] koreascience.krnih.govscholarsresearchlibrary.comtriazepines. researchgate.net Another approach involves the reaction of 3-amino-8-hydroxy-4-imino-6-methyl-5-phenyl-4,5-dihydro-3H-chromeno-[2,3-d]pyrimidine with activated unsaturated compounds like dimethyl acetylene (B1199291) dicarboxylate, which furnishes a triazine derivative that can be considered a related fused system. mdpi.com
A notable example is the synthesis of pyrimido[5,4-e] koreascience.krnih.govscholarsresearchlibrary.comtriazine-5,7(1H,6H)-diones, which are structurally related to the triazepine system. This process involves the condensation of 6-hydrazinyluracil with aromatic aldehydes to form hydrazones, followed by nitrosation and intramolecular cyclization. nih.gov
Condensation and Cyclocondensation Reactions Utilizing Pyrimidine Precursors
The construction of the pyrimido[5,4-e] koreascience.krnih.govscholarsresearchlibrary.comtriazepine system frequently begins with a pyrimidine derivative that is subsequently elaborated. Condensation reactions are pivotal in building the fused triazepine ring. For example, the reaction of 3-amino-8-hydroxy-4-imino-6-methyl-5-phenyl-4,5-dihydro-3H-chromeno[2,3-d]pyrimidine with active methylene (B1212753) compounds such as ethyl acetoacetate (B1235776) or ethyl benzoylacetate leads to the formation of chromeno[2,3-d]pyrimido[1,6-b] koreascience.krnih.govscholarsresearchlibrary.comtriazepin-2(3H)-ones. mdpi.com
Another key strategy involves the cyclocondensation of a pyrimidine precursor with a binucleophilic reagent. For instance, the reaction of 2-hydrazinopyrimidines with acylating agents can lead to the formation of s-triazolo[4,3-a]pyrimidines, which can rearrange to the isomeric s-triazolo[1,5-a]pyrimidines. researchgate.net While not a direct synthesis of the triazepine, this demonstrates the utility of pyrimidine hydrazines in building fused nitrogen-containing rings. The synthesis of pyrimido[5,4-e]-1,2,4-triazine-5,7(1H,6H)-diones proceeds through the condensation of pre-formed hydrazone intermediates with an activated chlorouracil, followed by a reductive ring closure. nih.gov This method allows for the generation of a wide range of substituted analogs. nih.gov
The following table summarizes some examples of condensation reactions leading to pyrimido[5,4-e] koreascience.krnih.govscholarsresearchlibrary.comtriazepine-related structures:
| Pyrimidine Precursor | Reagent | Resulting Fused System | Reference |
| 6-Hydrazinyluracil | Aromatic aldehydes, then HNO₂ | Pyrimido[5,4-e] koreascience.krnih.govscholarsresearchlibrary.comtriazine-5,7(1H,6H)-dione | nih.gov |
| 6-Chloro-3-methyl-5-nitrouracil | Pre-formed hydrazones | Pyrimido[5,4-e]-1,2,4-triazine-5,7(1H,6H)-dione | nih.gov |
| 3-Amino-8-hydroxy-4-imino-6-methyl-5-phenyl-4,5-dihydro-3H-chromeno[2,3-d]pyrimidine | Ethyl acetoacetate | Chromeno[2,3-d]pyrimido[1,6-b] koreascience.krnih.govscholarsresearchlibrary.comtriazepin-2(3H)-one | mdpi.com |
| 3-Amino-8-hydroxy-4-imino-6-methyl-5-phenyl-4,5-dihydro-3H-chromeno[2,3-d]pyrimidine | Ethyl benzoylacetate | Chromeno[2,3-d]pyrimido[1,6-b] koreascience.krnih.govscholarsresearchlibrary.comtriazepin-2(3H)-one | mdpi.com |
Multi-Component Reactions (MCRs) in Scaffold Construction
Multi-component reactions (MCRs) offer an efficient and atom-economical approach to constructing complex heterocyclic scaffolds like pyrimido[5,4-e] koreascience.krnih.govscholarsresearchlibrary.comtriazepine in a single step from three or more starting materials. While specific MCRs for the direct synthesis of the 4H-pyrimido[5,4-e] koreascience.krnih.govscholarsresearchlibrary.comtriazepine ring system are not extensively documented in the provided results, the principles of MCRs are widely applied in the synthesis of related fused pyrimidine systems. nih.govsemanticscholar.orgsharif.eduresearchgate.net For example, the one-pot, three-component reaction of an aldehyde, dimedone, and 6-amino-1,3-dimethyluracil (B104193) is a well-established method for synthesizing pyrimido[4,5-b]quinolines. nih.gov This highlights the potential for developing similar MCR strategies for the pyrimido[5,4-e] koreascience.krnih.govscholarsresearchlibrary.comtriazepine scaffold. The use of various catalysts, including trityl chloride and nano-magnetic catalysts, has been shown to be effective in promoting these types of reactions. nih.govsharif.edu
Advanced Synthetic Strategies
Modern synthetic methodologies offer more sophisticated and controlled ways to synthesize and functionalize the pyrimido[5,4-e] koreascience.krnih.govscholarsresearchlibrary.comtriazepine core, enabling the creation of novel derivatives with tailored properties.
Utilization of Activated Nitriles and Hydrazino Groups
Activated nitriles are versatile building blocks in heterocyclic synthesis. clockss.org Their reactivity allows for participation in cyclization reactions to form nitrogen-containing rings. In the context of pyrimido[5,4-e] koreascience.krnih.govscholarsresearchlibrary.comtriazepine synthesis, an activated nitrile group on a pyrimidine precursor could serve as an electrophilic site for cyclization with a dinucleophilic reagent containing a hydrazine (B178648) moiety. For instance, the reaction of 1,2-diaminoimidazo[1,2-a]pyrimidine derivative with acrylonitrile (B1666552) leads to the formation of an 8-amino-2-phenyl-4-oxo-7H-pyrimido[2,1:2,3]imidazo[1,5-b] koreascience.krnih.govscholarsresearchlibrary.comtriazepine-3-carbonitrile. scholarsresearchlibrary.com
The hydrazino group is a key functional group in the synthesis of many nitrogen-containing heterocycles, including triazepines. scirp.orgscirp.org The hydrazinolysis of a suitable precursor, such as 7-chloro-6-cyano-5-methyl-2-phenylfuro[2,3-d]pyrimidine, with hydrazine hydrate (B1144303) can lead to the formation of a triazepine ring system. mdpi.com The resulting amino group on the triazepine ring can then be further functionalized. mdpi.com The reaction of 3-amino-8-hydroxy-4-imino-6-methyl-5-phenyl-4,5-dihydro-3H-chromeno[2,3-d]pyrimidine with hydrazonyl halides is another example that leads to the formation of triazine derivatives, which are structurally related to triazepines. mdpi.com
Regiospecific Alkylation and Functionalization Techniques
Once the pyrimido[5,4-e] koreascience.krnih.govscholarsresearchlibrary.comtriazepine scaffold is constructed, further diversification can be achieved through regiospecific alkylation and functionalization. This allows for the introduction of various substituents at specific positions of the heterocyclic core, which is crucial for structure-activity relationship studies.
A notable example is the regiospecific alkylation of N8-H pyrimido[5,4-e]-1,2,4-triazine-5,7(6H,8H)-diones with a range of alkyl and alkaryl halides. nih.gov This method provides access to a variety of N8-substituted analogs. nih.gov The alkylation of 6-aryl-4-oxo-2-thioxopyrimidine-5-carbonitriles at the N-3 position with α-halofunctionalized compounds is a key step in a multi-step synthesis that ultimately leads to imidazo[1,2-a]pyrimidine (B1208166) derivatives, which can be further cyclized to form triazepine-containing structures. scholarsresearchlibrary.com
The following table provides examples of regiospecific alkylation and functionalization reactions on related pyrimidine-fused systems:
| Substrate | Reagent | Product | Reference |
| N8-H Pyrimido[5,4-e]-1,2,4-triazine-5,7(6H,8H)-dione | Alkyl/Alkaryl halides | N8-Substituted Pyrimido[5,4-e]-1,2,4-triazine-5,7(6H,8H)-dione | nih.gov |
| 6-Aryl-4-oxo-2-thioxopyrimidine-5-carbonitrile | Ethyl bromoacetate | 2-Alkylthio-6-aryl-5-cyano-4-oxo-3-substituted-3,4-dihydropyrimidine | scholarsresearchlibrary.com |
| 6-Aryl-4-oxo-2-thioxopyrimidine-5-carbonitrile | Chloroacetone | 2-Alkylthio-6-aryl-5-cyano-4-oxo-3-substituted-3,4-dihydropyrimidine | scholarsresearchlibrary.com |
Microwave-Assisted and Green Chemistry Approaches in Synthesis
In recent years, the principles of green chemistry and the use of microwave irradiation have been increasingly applied to the synthesis of heterocyclic compounds, including pyrimidine derivatives, to reduce reaction times, improve yields, and minimize environmental impact. These approaches offer significant advantages over traditional heating methods.
Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions. For instance, a simple, efficient, and environmentally friendly microwave-assisted procedure has been developed for the synthesis of 1-substituted-8-aryl-3-alkyl/aryl-4H-pyrazolo[4,5-f]triazolo[4,3-b]triazepines. This method utilizes a solid support like basic alumina, N,N-dimethylformamide (DMF) as an energy transfer agent, and p-toluenesulfonic acid (p-TsOH) as a catalyst, leading to good yields and high purity products in significantly reduced reaction times compared to conventional heating. The use of microwave irradiation can dramatically shorten reaction times from hours to minutes and enhance yields.
Green chemistry principles focus on developing environmentally benign synthetic routes. This includes the use of safer solvents like water, solvent-free reaction conditions, and recyclable catalysts. For example, one-pot, three-component reactions for the synthesis of pyrimidine-5-carbonitrile derivatives have been successfully carried out in water using p-dodecylbenzenesulfonic acid as a catalyst, providing high yields under eco-friendly conditions. Similarly, solvent-free methods, sometimes combined with microwave irradiation, have been employed for the synthesis of various fused pyrimidine systems, eliminating the need for volatile and often hazardous organic solvents. The use of ionic liquids as "Green Solvents" is another approach being explored to create more sustainable synthetic processes.
| Approach | Key Features | Advantages | Reference |
| Microwave-Assisted Synthesis | Use of microwave irradiation as an energy source. | Reduced reaction times, increased yields, higher purity of products. | |
| Green Chemistry (Water as solvent) | Utilizes water as the reaction medium. | Environmentally friendly, safe, and cost-effective. | |
| Green Chemistry (Solvent-free) | Reactions are conducted without a solvent. | Reduces waste and environmental impact. | |
| Green Chemistry (Catalysis) | Employs catalysts to enhance reaction efficiency. | Increased reaction rates, potential for catalyst recycling. |
Synthesis of Key Intermediates and Precursor Compounds
A common and crucial intermediate is 4-aminopyrimidine-5-carbohydrazide . This compound can be prepared from the corresponding ester, which is in turn synthesized from a starting pyrimidine. For example, ethyl 2-(7-amino-2,5-dioxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-6-yl)acetate can be reacted with hydrazine hydrate to yield the desired 7-amino-thiazolopyrimidine-carbohydrazide.
Pyrimidine-5-carbonitrile derivatives are another important class of precursors. These can be synthesized through multi-component reactions. A one-pot reaction involving an aromatic aldehyde, an active methylene compound like malononitrile, and urea (B33335) or thiourea (B124793) is a common method. Catalysts such as p-dodecylbenzenesulfonic acid in water or ammonium (B1175870) chloride under solvent-free conditions can be employed to facilitate this condensation. The nature of the substituents on the aromatic aldehyde can influence the reaction yield.
Pyrimidine-based hydrazones are versatile intermediates formed by the reaction of a pyrimidine carbohydrazide (B1668358) with various aldehydes or ketones. For instance, 2-[(pyrimidin-2-yl)thio]acetohydrazide can be refluxed with different aromatic aldehydes or ketones in ethanol (B145695) to produce a variety of N'-(arylidene)-2-[(pyrimidine-5-yl)thio]acetohydrazide derivatives. These hydrazones can then undergo cyclization reactions to form the triazepine ring.
The synthesis of 4-chloro-5-formylpyrimidine and its derivatives is also a key aspect. These compounds serve as electrophilic partners in cyclization reactions. The Vilsmeier-Haack formylation of 6-aminopyrimidines can lead to the formation of 5-formylpyrimidines, although the success of this reaction can depend on the electronic nature of the pyrimidine ring. Direct synthesis of 2-substituted 5-formylpyrimidines has been achieved by reacting triformylmethane with amidines like benzamidine (B55565) or guanidine. These 5-formylpyrimidines can be readily converted to their corresponding phenylhydrazones, which can then undergo ring transformation reactions.
| Precursor Compound | Synthetic Method | Key Reagents | Reference |
| 4-Aminopyrimidine-5-carbohydrazide | Hydrazinolysis of the corresponding ester. | Hydrazine hydrate | |
| Pyrimidine-5-carbonitrile | One-pot, three-component reaction. | Aromatic aldehyde, malononitrile, urea/thiourea | |
| Pyrimidine-based hydrazone | Condensation of pyrimidine carbohydrazide with an aldehyde/ketone. | Pyrimidine carbohydrazide, aldehyde/ketone | |
| 4-Chloro-5-formylpyrimidine | Vilsmeier-Haack formylation or reaction of triformylmethane with amidines. | POCl3/DMF or triformylmethane, amidine |
Generation of Isomeric Pyrimido-Triazepine Scaffolds
The synthesis of isomeric pyrimido-triazepine scaffolds highlights the versatility of synthetic strategies and the importance of precursor structure in determining the final heterocyclic system. Besides the target 4H-pyrimido[5,4-e]triazepine, other isomeric systems such as pyrimido[4,5-e]triazepine and pyrimido[5,4-b]triazepine have been synthesized.
The synthesis of pyrimido[4,5-e]triazepines can be achieved through the cyclization of appropriate pyrimidine precursors. For example, the reaction of 4-amino-6-(4'-fluorophenyl)-1-H-pyrimidine-5-carbonitrile with oxazol-5-one derivatives can lead to the formation of fused pyrimidine systems.
The generation of pyrimido[5,4-b]triazepines and other fused systems often involves intramolecular cyclization reactions. For instance, intramolecular cyclization of 7-amino-8-imino-pyrimido[3,2:4,5]thieno[2,3-d]pyrimidine with reagents like 1,3-dibromopropane can afford tricyclic systems containing a triazepine ring.
The regioselectivity of the cyclization reaction is crucial in determining the final isomeric scaffold. The choice of starting materials, particularly the position of reactive functional groups on the pyrimidine ring, dictates the annulation pattern and leads to the formation of a specific isomer. For example, the reaction of 4-chloro-5-pyrrol-1-ylpyrimidine amino aldehyde with an amine under acidic conditions can initially lead to a diazepine (B8756704) through a Pictet-Spengler-type cyclization, which can then rearrange to a different heterocyclic system.
The synthesis of various fused triazepines, including those fused to pyrimidine rings, has been reviewed, highlighting a range of synthetic methodologies. These methods often involve the reaction of a hydrazine or hydrazide derivative with a suitable dielectrophilic partner to construct the seven-membered triazepine ring.
| Isomeric Scaffold | General Synthetic Approach | Key Precursors/Reagents | Reference |
| Pyrimido[4,5-e]triazepine | Cyclization of functionalized pyrimidines. | 4-Aminopyrimidine-5-carbonitrile derivatives, oxazol-5-ones | |
| Pyrimido[5,4-b]triazepine | Intramolecular cyclization of fused pyrimidines. | Fused pyrimidine-imino-amines, dielectrophiles | |
| Fused Pyrimido-Triazepines | Cyclocondensation reactions. | Hydrazine/hydrazide derivatives, dielectrophiles |
Chemical Reactivity and Transformations of the 4h Pyrimido 5,4 E 1 2 3 Triazepine System
Nucleophilic Attack and Substitution Pathways
The pyrimido[5,4-e] nih.govrsc.orgtriazepine core is susceptible to nucleophilic attack, a key pathway for introducing various functional groups. The electron-deficient nature of the pyrimidine (B1678525) and triazepine rings facilitates these reactions.
One common method for synthesizing the pyrimido[5,4-e] nih.govrsc.orgtriazine-5,7(1H,6H)-dione scaffold, a related and well-studied system, involves the condensation of 6-hydrazinyluracil with aromatic aldehydes to form hydrazones. These intermediates then undergo nitrosation and intramolecular cyclization. nih.gov This synthetic route highlights the susceptibility of the precursor pyrimidine ring to nucleophilic attack by the hydrazine (B178648) derivative.
Furthermore, derivatives of the pyrimido[5,4-e] nih.govrsc.orgtriazepine system can undergo nucleophilic substitution reactions. For instance, chloro groups attached to the heterocyclic core can be displaced by various nucleophiles. The reaction of 2-hydrazinylpyrimidine derivatives with acyclic and cyclic oxygen compounds can lead to the formation of isomeric pyrimido[2,1-c] nih.govrsc.orgtriazines, demonstrating the reactivity of the hydrazine moiety towards nucleophilic attack. chem-soc.si
The reactivity of the system is also influenced by the substituents present. For example, in the synthesis of furochromeno[2,3-d]pyrimidinone and furochromeno[2,3-e] nih.govrsc.orgtriazepin-5-amine derivatives, the amino group of a precursor reacts with carbon disulfide in a nucleophilic attack of the resulting thiol group on a carbonitrile function to form a pyrimidine dithione. nih.gov
| Starting Material | Reagent | Product | Reference |
|---|---|---|---|
| 6-Hydrazinyluracil | Aromatic aldehydes, then HNO₂ | Pyrimido[5,4-e] nih.govrsc.orgtriazine-5,7(1H,6H)-dione derivatives | nih.gov |
| 3,5-Dichloropyrimido[5,4-e]triazine | Amines | Aminated pyrimido[5,4-e]triazine derivatives | |
| 2-Hydrazinyl-1-methylpyrimidine | Acyclic/cyclic oxygen compounds | Isomeric pyrimido[2,1-c] nih.govrsc.orgtriazines | chem-soc.si |
| Amino-furochromone derivative | Carbon disulfide | Furochromeno[2,3-d]pyrimidine-dithione | nih.gov |
Electrophilic Aromatic Substitution Reactions on the Fused Rings
While the electron-deficient nature of the pyrimidine and triazine rings generally disfavors electrophilic aromatic substitution, these reactions can occur under specific conditions, particularly on the fused pyrimidine ring if it is sufficiently activated by electron-donating groups. The mechanism of electrophilic aromatic substitution typically involves the attack of an electrophile by the aromatic pi-system, forming a carbocation intermediate, followed by deprotonation to restore aromaticity. masterorganicchemistry.com
In the context of related pyrimidine systems, nitrosation of 6-chlorouracil (B25721) with a mixture of sodium nitrite (B80452) and hydrochloric acid introduces a nitroso group at the 5-position, an example of an electrophilic substitution reaction. This functionalized uracil (B121893) can then be used to construct the fused triazine ring.
Cycloaddition Reactions and Annulations
Cycloaddition and annulation reactions are powerful tools for constructing the fused ring system of pyrimido[5,4-e] nih.govrsc.orgtriazepines and for building further rings onto this scaffold. These reactions often involve the formation of multiple carbon-carbon or carbon-heteroatom bonds in a single step.
A common strategy involves the cyclocondensation of a suitably substituted pyrimidine with a bifunctional reagent. For example, the reaction of 6-hydrazinyluracil with aromatic aldehydes leads to hydrazones which can then undergo intramolecular cyclization. Similarly, the reaction of 2-hydrazinopyrimidine (B184050) derivatives with various acyclic and cyclic oxygen compounds can yield fused triazine systems. chem-soc.si
The synthesis of pyrido-annulated nih.govrsc.orgvanderbilt.edutetrazines and nih.govrsc.orgtriazepines has been achieved through [3+3], [5+1], [4+3], and [5+2] annulations of an active pyridone building block with various bifunctional reagents. researchgate.net This highlights the versatility of annulation strategies in constructing complex heterocyclic systems.
Furthermore, imidazo- and pyrazoloimidazo-fused pyrimidine derivatives can undergo cycloaddition reactions. For instance, treatment with phthalic anhydride (B1165640) or acrylonitrile (B1666552) can lead to the formation of more complex fused systems. scholarsresearchlibrary.com The reaction of hydrazonoyl halides with heterocyclic thiones can also proceed via 1,3-dipolar cycloaddition to form fused heterocyclic systems. lookchemmall.com
| Reactants | Reaction Type | Product | Reference |
|---|---|---|---|
| 6-Hydrazinyluracil and aromatic aldehydes | Intramolecular cyclization | Pyrimido[5,4-e] nih.govrsc.orgtriazine derivatives | |
| 1-Amino-4-methyl-2-oxo-6-phenyl-1,2-dihydropyridine-3-carbonitrile and bifunctional reagents | [4+3] and [5+2] annulations | Pyrido-annulated nih.govrsc.orgtriazepines | researchgate.net |
| Imidazo pyrimidine derivative and acrylonitrile | Cycloaddition | Pyrimido[2',1':2,3]imidazo[1,5-b] nih.govrsc.orgtriazepine derivative | scholarsresearchlibrary.com |
| Hydrazonoyl halides and heterocyclic thiones | 1,3-Dipolar cycloaddition | Fused heterocyclic systems | lookchemmall.com |
Functional Group Interconversions and Derivatization
Functional group interconversions and derivatizations are crucial for modifying the properties of the pyrimido[5,4-e] nih.govrsc.orgtriazepine scaffold and for synthesizing a wide array of analogues. These transformations allow for the introduction of various substituents at different positions of the heterocyclic system.
A key strategy involves the derivatization of precursor molecules. For instance, a facile route to substituted pyrimido[5,4-e]-1,2,4-triazine-5,7-diones with variable substitution at the N¹, C³, and N⁸ positions has been developed. nih.gov This method utilizes pre-formed hydrazone intermediates that are condensed with an activated chlorouracil, followed by a reductive ring closure. nih.gov The resulting N⁸-H pyrimidotriazinediones can be further functionalized regioselectively at the N⁸-position with alkyl and alkaryl halides. nih.gov
Other common functional group interconversions include:
Halogenation: The introduction of halogen atoms, such as bromine, can be achieved using reagents like N-bromosuccinimide (NBS). rsc.org Halides are valuable intermediates as they can serve as good leaving groups in subsequent nucleophilic substitution reactions. vanderbilt.edu
Alkylation: The alkylation of nitrogen atoms within the ring system is a common derivatization. Reagents like diazomethane (B1218177) and methyl iodide have been used for the alkylation of related 1,2,4-triazepinones. bohrium.com
Hydrolysis: The hydrolysis of certain derivatives, for example, under acidic conditions, can lead to the formation of different heterocyclic systems. bohrium.com
Reduction and Oxidation: The pyrimido[5,4-e] nih.govrsc.orgtriazin-5-amine system can undergo oxidation with agents like hydrogen peroxide and reduction with reagents such as sodium borohydride.
These transformations provide access to a diverse library of compounds based on the pyrimido[5,4-e] nih.govrsc.orgtriazepine core, enabling the exploration of structure-activity relationships.
Ring Transformations and Structural Rearrangements
The pyrimido[5,4-e] nih.govrsc.orgtriazepine system and related pyrimidine-fused heterocycles can undergo ring transformations and structural rearrangements under certain reaction conditions. These reactions often lead to the formation of new heterocyclic systems.
For example, the treatment of N-methylpyrimidinium salts with liquid ammonia (B1221849) can lead to demethylation and ring transformation, proceeding through an Addition-Nucleophile-Ring-Opening-Ring Closure (ANRORC) mechanism. wur.nl In this process, the initial nucleophilic attack is followed by ring opening and subsequent recyclization to form a new heterocyclic ring. wur.nl
In a different type of transformation, the reaction of 2-(imidazolidin-2-ylideneamino) aniline (B41778) derivatives with carbonyldiimidazole can produce tetrahydro-benzo[f]imidazo[2,1-b] nih.govvanderbilt.eduscholarsresearchlibrary.comtriazepin-5-ones. When heated in methanol, these compounds can undergo ring contraction to yield dihydro-benzo[d]imidazol-2-ones. mdpi.com
Theoretical and Computational Studies of 4h Pyrimido 5,4 E 1 2 3 Triazepine
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT)) for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and predicting the reactivity of complex organic molecules. For heterocyclic systems like 4H-pyrimido[5,4-e] Current time information in London, GB.jksus.orgrsc.orgtriazepine, DFT methods such as B3LYP are commonly employed to optimize the molecular geometry and calculate various electronic properties. ijcce.ac.irnih.gov
These calculations provide insights into the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential (MEP). The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of the molecule. A smaller energy gap generally implies higher reactivity. For instance, in studies of related pyrimido[1,2-a]benzimidazole (B3050247) derivatives, the compound with the lowest HOMO-LUMO energy gap was identified as the most reactive. nih.gov
The MEP map is another valuable output, as it visualizes the regions of a molecule that are rich or poor in electrons, thereby predicting sites for electrophilic and nucleophilic attack. Furthermore, Natural Bond Orbital (NBO) analysis can be used to understand hyperconjugative interactions and charge delocalization within the fused ring system. ijcce.ac.ir Such analyses are fundamental in rationalizing the stability and reactivity patterns of these complex heterocycles.
Table 1: Illustrative Electronic Properties Calculated for a Fused Heterocyclic System (Note: Data is illustrative for a related pyrimidine (B1678525) derivative and not specific to 4H-pyrimido[5,4-e] Current time information in London, GB.jksus.orgrsc.orgtriazepine)
| Parameter | Calculated Value |
|---|---|
| HOMO Energy | -6.2 eV |
| LUMO Energy | -1.8 eV |
| Energy Gap (ΔE) | 4.4 eV |
Conformational Analysis and Tautomerism Investigations of the Seven-Membered Ring
The seven-membered triazepine ring in 4H-pyrimido[5,4-e] Current time information in London, GB.jksus.orgrsc.orgtriazepine introduces significant conformational flexibility. Understanding the preferred conformations is essential, as they can influence the molecule's biological activity and physical properties. Computational methods are indispensable for exploring the potential energy surface and identifying stable conformers. researchgate.net Seven-membered rings like azepines are known for their non-planar and flexible nature, which allows for a variety of structural arrangements. researchgate.net
Conformational analysis is often performed using a combination of molecular mechanics and quantum chemical methods. A systematic search can identify various possible conformations, such as boat, chair, and twist-boat forms of the seven-membered ring. The relative energies of these conformers are then typically calculated using DFT to determine the most stable structures. For example, conformational studies on benzotriazepine systems have been crucial in understanding their structure-activity relationships. cdnsciencepub.com
Tautomerism is another critical aspect, especially given the presence of multiple nitrogen atoms and potentially mobile protons in the 4H-pyrimido[5,4-e] Current time information in London, GB.jksus.orgrsc.orgtriazepine structure. Different tautomeric forms can coexist in equilibrium, and their relative stability can be highly dependent on the solvent environment. beilstein-journals.orgd-nb.info Quantum chemical calculations can predict the relative energies of different tautomers, providing insight into the predominant form under various conditions. nih.govnih.gov For instance, computational studies on related nitrogen heterocycles have shown that the presence of water molecules can significantly lower the energy barriers for tautomerization. nih.gov
Molecular Modeling and Dynamics Simulations for Structural Insights
Molecular modeling and molecular dynamics (MD) simulations offer a dynamic perspective on the structure and behavior of molecules like 4H-pyrimido[5,4-e] Current time information in London, GB.jksus.orgrsc.orgtriazepine. While static calculations provide information about energy minima, MD simulations can explore the conformational landscape of the flexible seven-membered ring over time at a given temperature. jksus.org
MD simulations are particularly useful for understanding how the molecule behaves in a biological environment, such as in the presence of a solvent or a target protein. dntb.gov.ua These simulations can reveal the accessible conformations, the flexibility of different parts of the molecule, and potential interactions with its surroundings. For instance, MD simulations have been used to study the stability of ligand-receptor complexes involving seven-membered heterocycles, providing insights into their binding modes. jksus.org
These computational techniques are also valuable for refining structures obtained from experimental methods like X-ray crystallography or for modeling the structure of derivatives for which experimental data is unavailable.
Prediction of Spectroscopic Parameters for Characterization Support
Computational chemistry plays a vital role in supporting the characterization of novel compounds by predicting their spectroscopic properties. The calculation of Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants is a prominent example. nih.gov Methods like the Gauge-Including Atomic Orbital (GIAO) approach, often used in conjunction with DFT, can provide theoretical NMR spectra that can be compared with experimental data to confirm the structure of a synthesized compound. ijcce.ac.irresearchgate.net
The accuracy of predicted NMR spectra has significantly improved, making it a reliable tool for structure elucidation, especially for complex molecules with overlapping signals in their experimental spectra. nih.govgithub.io It is also possible to calculate other spectroscopic data, such as infrared (IR) vibrational frequencies and UV-Vis electronic absorption spectra, using time-dependent DFT (TD-DFT). ijcce.ac.irnih.gov The comparison of calculated and experimental spectra can help in assigning vibrational modes and understanding the nature of electronic transitions. nih.gov
Table 2: Illustrative Comparison of Experimental and Calculated 13C NMR Chemical Shifts for a Related Fused Pyrimidine System (Note: Data is for illustrative purposes and not specific to 4H-pyrimido[5,4-e] Current time information in London, GB.jksus.orgrsc.orgtriazepine)
| Carbon Atom | Experimental δ (ppm) | Calculated δ (ppm) |
|---|---|---|
| C2 | 155.2 | 154.8 |
| C4 | 162.1 | 161.5 |
| C5a | 110.8 | 111.2 |
| C7 | 148.9 | 149.5 |
| C9 | 130.4 | 131.0 |
Computational Elucidation of Reaction Mechanisms
Understanding the mechanisms of chemical reactions is fundamental to synthetic chemistry. Computational chemistry provides a powerful lens through which to view the intricate details of reaction pathways, transition states, and intermediates. For a novel heterocyclic system like 4H-pyrimido[5,4-e] Current time information in London, GB.jksus.orgrsc.orgtriazepine, computational studies can elucidate its formation mechanism and predict its reactivity in subsequent transformations.
By mapping the potential energy surface of a reaction, chemists can identify the most likely pathway and the associated energy barriers. rsc.org This information is invaluable for optimizing reaction conditions, such as temperature and catalysts, to improve yields and selectivity. For example, DFT calculations have been used to investigate the mechanism of multicomponent reactions that form complex heterocyclic scaffolds and to understand the role of catalysts in these processes. nih.govrsc.org Computational studies have also shed light on the regioselectivity of functionalization reactions on heterocyclic rings. researchgate.net Such insights are crucial for the rational design of synthetic routes to new derivatives of the 4H-pyrimido[5,4-e] Current time information in London, GB.jksus.orgrsc.orgtriazepine core.
Based on a comprehensive search for scientific literature, there is currently insufficient specific data available to construct a detailed article on the Structure-Activity Relationship (SAR) studies and ligand design principles for 4H-pyrimido[5,4-e] researchgate.netnih.govresearchgate.nettriazepine analogs that would adequately fulfill the requirements of the requested outline.
The search for information on systematic modifications, key pharmacophoric elements, Quantitative Structure-Activity Relationship (QSAR) modeling, scaffold hopping, and the design of targeted libraries yielded results for structurally related but distinct heterocyclic systems, such as pyrimido[5,4-e] researchgate.netnih.govresearchgate.nettriazines nih.govresearchgate.netnih.govnih.gov, pyrido-annelated researchgate.netnih.govresearchgate.nettriazepines researchgate.netnih.gov, and other fused pyrimidine derivatives. mdpi.comnih.govresearchgate.net
Due to the strict instruction to focus solely on the chemical compound “4H-pyrimido[5,4-e] researchgate.netnih.govresearchgate.nettriazepine” and to not introduce information that falls outside this explicit scope, it is not possible to generate a scientifically accurate and thorough article as requested. Extrapolating findings from different chemical scaffolds would not adhere to the required specificity and scientific rigor.
General principles of the methodologies mentioned in the outline are well-established in the field of medicinal chemistry:
Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound relates to its biological activity.
Systematic modifications of a chemical scaffold involve making methodical changes to different parts of the molecule to probe for effects on activity, selectivity, and pharmacokinetic properties.
Pharmacophoric elements are the essential spatial and electronic features of a molecule that are necessary for its interaction with a specific biological target.
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that attempts to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.complos.org
Scaffold hopping and bioisosteric replacement are medicinal chemistry strategies used to design new compounds by replacing a central core structure (scaffold) or specific functional groups with others that have similar spatial arrangements or physicochemical properties, respectively, in order to improve potency, alter selectivity, or circumvent intellectual property. researchgate.netresearchgate.netnih.govnih.gov
Design of targeted libraries involves creating a collection of compounds based on SAR data and pharmacophore models to efficiently explore the chemical space around a promising scaffold and optimize for desired biological activity.
While these principles would be applied to the study of 4H-pyrimido[5,4-e] researchgate.netnih.govresearchgate.nettriazepine, the specific research findings, data tables, and detailed analyses required to write the requested article are not available in the public domain based on the conducted searches. Therefore, to ensure accuracy and adherence to the prompt's constraints, the article cannot be generated at this time.
Future Perspectives and Emerging Research Directions in 4h Pyrimido 5,4 E 1 2 3 Triazepine Chemistry
Development of More Efficient and Sustainable Synthetic Routes
The foundation of exploring any chemical scaffold's potential lies in the ability to synthesize it and its derivatives efficiently and sustainably. Future research will prioritize the development of novel synthetic methodologies for the 4H-pyrimido[5,4-e] rsc.orgnih.govnih.govtriazepine core that are not only high-yielding but also environmentally benign.
Key areas of focus will include:
Green Chemistry Approaches: Inspired by recent work on related nitrogen-rich heterocycles, future syntheses will likely move towards "green," simple, and efficient aza-annulations. nih.govnih.govresearchgate.net This involves utilizing solvent-free reaction conditions or employing environmentally friendly solvents to minimize waste and energy consumption. nih.govnih.govresearchgate.net
Catalyst-Free Reactions: The development of protocols that proceed without the need for metal catalysts is a significant goal. nih.govnih.govresearchgate.net Such methods reduce costs, simplify purification processes, and avoid potential toxicity associated with residual metals.
Diversity-Oriented Synthesis: To generate large libraries of derivatives for biological screening, efficient diversity-oriented synthesis strategies are required. This involves designing synthetic routes that allow for the easy introduction of a wide variety of substituents on the pyrimidotriazepine scaffold.
Recent protocols for synthesizing related fused triazepines have demonstrated the potential for high yields and tolerance of diverse functionalities, setting a precedent for future work on the 4H-pyrimido[5,4-e] rsc.orgnih.govnih.govtriazepine system. nih.govnih.govresearchgate.net
Exploration of Novel Biological Targets and Therapeutic Areas
While initial research has hinted at the potential of fused pyrimidine (B1678525) systems, a key future direction is the systematic exploration and identification of specific biological targets for 4H-pyrimido[5,4-e] rsc.orgnih.govnih.govtriazepine derivatives. The structural similarity to other biologically active fused pyrimidines suggests a broad range of therapeutic areas to investigate.
| Potential Therapeutic Area | Rationale Based on Related Scaffolds | Key Biological Targets (Hypothesized) |
| Oncology | Fused pyrimidine and triazepine analogs have shown potent anticancer activity against various cancer cell lines. nih.govnih.govmdpi.combiointerfaceresearch.com | Kinases (e.g., Janus Kinase-2), MDM2 Ubiquitin Ligase, Epidermal Growth Factor Receptor (EGFR) nih.govnih.govbiointerfaceresearch.comthebiogrid.org |
| Infectious Diseases | Related pyrimido[4,5-b] rsc.orgnih.govdiazepines have exhibited significant antibacterial and antifungal properties. mdpi.commdpi.com | Bacterial and fungal enzymes, cell wall synthesis components. |
| Neurodegenerative Diseases | Pyrimido[5,4-e] rsc.orgnih.govnih.govtriazine derivatives have been investigated as amplifiers of heat shock factor 1 (HSF1) activity, which is relevant to protein misfolding diseases. researchgate.net | Heat Shock Factor 1 (HSF1), protein aggregates. |
| Neglected Tropical Diseases | Pyrimido[5,4-d]pyrimidine compounds have recently been identified as a novel class of antitrypanosomal and antileishmanial agents. nih.gov | Parasitic enzymes and metabolic pathways. |
Future research will involve extensive high-throughput screening of 4H-pyrimido[5,4-e] rsc.orgnih.govnih.govtriazepine libraries against panels of biological targets to uncover novel activities and mechanisms of action. This will expand the therapeutic potential of this scaffold beyond its currently envisaged applications.
Application of Advanced Computational and Artificial Intelligence Tools in Design
The integration of computational chemistry and artificial intelligence (AI) is set to revolutionize the design and optimization of 4H-pyrimido[5,4-e] rsc.orgnih.govnih.govtriazepine-based drug candidates. researchgate.netnih.gov These tools can significantly accelerate the drug discovery process by minimizing costs and time associated with traditional methods. researchgate.net
Emerging applications in this area include:
In Silico Screening: Virtual screening of large compound libraries against modeled protein targets can rapidly identify potential hits. mdpi.com Molecular docking studies, as have been used for related pyrido-triazepines, can predict binding affinities and interaction modes, guiding the selection of candidates for synthesis. nih.govnih.govresearchgate.net
AI-Driven De Novo Design: Machine learning and deep learning algorithms can generate novel molecular structures with desired physicochemical and biological properties. nih.govnih.gov These AI-based approaches can explore a vast chemical space to design new 4H-pyrimido[5,4-e] rsc.orgnih.govnih.govtriazepine derivatives optimized for specific targets. nih.govoxfordglobal.com
ADMET Prediction: A significant challenge in drug development is ensuring favorable Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. Computational models can predict these properties early in the design phase, allowing chemists to prioritize compounds with a higher likelihood of success in clinical trials. researchgate.net
Quantitative Structure-Activity Relationship (QSAR): QSAR models are used to correlate the chemical structure of compounds with their biological activity. mdpi.comnih.gov For the pyrimidotriazepine scaffold, QSAR will be crucial for understanding how different substituents influence potency and for designing more effective analogs.
By leveraging these computational tools, researchers can make more informed decisions, enhancing the efficiency and success rate of discovering new drugs based on the 4H-pyrimido[5,4-e] rsc.orgnih.govnih.govtriazepine scaffold.
Integration with Modern Drug Discovery Platforms (e.g., DNA-Encoded Libraries)
Modern drug discovery platforms offer powerful new ways to identify active compounds. Integrating the 4H-pyrimido[5,4-e] rsc.orgnih.govnih.govtriazepine scaffold into these platforms, particularly DNA-Encoded Library (DEL) technology, represents a significant future opportunity. digitellinc.com
DEL technology allows for the synthesis and screening of massive libraries containing billions of molecules in a single experiment. digitellinc.comamgen.com Each molecule is covalently linked to a unique DNA barcode, which allows for its identification after affinity-based selection against a protein target. nih.govamgen.com
The pyrimidine core is considered an ideal modular scaffold for generating libraries with drug-like properties, making the pyrimidotriazepine system a prime candidate for this technology. nih.gov The key advantages include:
| Feature of DEL Technology | Implication for Pyrimido[5,4-e] rsc.orgnih.govnih.govtriazepine Research |
| Massive Library Size | Enables the exploration of an unprecedented chemical space around the core scaffold. digitellinc.com |
| Speed and Efficiency | Allows for the rapid screening against numerous biological targets to quickly assess druggability and identify novel binders. amgen.com |
| Small Sample Requirement | Requires minimal amounts of the target protein, facilitating screening against difficult-to-express targets. |
| Data Generation | Generates vast datasets that can be analyzed using AI and machine learning to inform future library design and medicinal chemistry efforts. digitellinc.com |
By designing DNA-compatible synthetic routes to 4H-pyrimido[5,4-e] rsc.orgnih.govnih.govtriazepines, researchers can construct dedicated DELs. Screening these libraries will rapidly identify novel ligands for a wide range of therapeutic targets, accelerating the entry of compounds from this class into the drug development pipeline. nih.gov
Addressing Challenges and Identifying Research Gaps in Pyrimido[5,4-e]rsc.orgnih.govnih.govtriazepine Chemistry
Despite its promise, the field of 4H-pyrimido[5,4-e] rsc.orgnih.govnih.govtriazepine chemistry is still in its nascent stages, and several challenges and research gaps must be addressed to realize its full potential.
Scaffold Stability and Solubility: A fundamental challenge for many heterocyclic compounds is achieving a balance between chemical stability and aqueous solubility. Future work must systematically evaluate the physicochemical properties of the pyrimidotriazepine core and its derivatives to ensure they are suitable for biological applications.
Structure-Activity Relationship (SAR) Elucidation: A significant research gap is the lack of comprehensive SAR data. Systematic medicinal chemistry campaigns are needed to understand how modifications at each position of the scaffold affect biological activity, selectivity, and pharmacokinetic properties.
Target Deconvolution: For hits identified through phenotypic screening, determining the specific molecular target remains a hurdle. Advanced chemical biology techniques will be necessary to deconvolve the mechanism of action for novel active compounds.
Selectivity Profiling: As with any kinase inhibitor or targeted therapy, achieving selectivity is crucial to minimize off-target effects. Future research must focus on designing derivatives with high selectivity for the intended biological target over related proteins.
Exploration of Fused Isomers: The current focus is on the [5,4-e] fusion isomer. A research gap exists in the synthesis and evaluation of other possible fusion patterns of the pyrimidine and triazepine rings, which could yield compounds with distinct biological profiles.
Addressing these challenges through focused, multidisciplinary research will be critical for translating the chemical promise of the 4H-pyrimido[5,4-e] rsc.orgnih.govnih.govtriazepine scaffold into tangible therapeutic benefits.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
